![molecular formula C14H9Br2FO2 B14163817 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 792945-75-6](/img/structure/B14163817.png)
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Br2FO2. It is characterized by the presence of bromine, fluorine, and aldehyde functional groups, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde typically involves the bromination of 2-[(2-fluorobenzyl)oxy]benzaldehyde. The reaction conditions often include the use of bromine or N-bromo-succinimide as brominating agents. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzaldehyde ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Bromination: Bromine or N-bromo-succinimide in dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzoic acid.
Reduction: Formation of 3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzyl alcohol.
Applications De Recherche Scientifique
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3-Fluorobenzyl)oxy]benzaldehyde: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
3-[(3-Fluorobenzyl)oxy]benzaldehyde: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde: Similar compound with a different substitution pattern, which may influence its chemical properties and applications.
Uniqueness
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound in various synthetic and research applications .
Propriétés
Numéro CAS |
792945-75-6 |
|---|---|
Formule moléculaire |
C14H9Br2FO2 |
Poids moléculaire |
388.03 g/mol |
Nom IUPAC |
3,5-dibromo-2-[(2-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Br2FO2/c15-11-5-10(7-18)14(12(16)6-11)19-8-9-3-1-2-4-13(9)17/h1-7H,8H2 |
Clé InChI |
NZLRWBUEWVVGAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


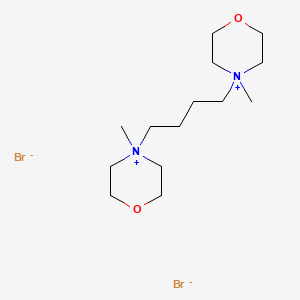


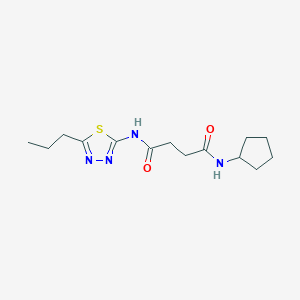

![2-[(4-Isopropyl-2,3-dihydro-1H-6-oxa-5,8,10-triaza-cyclopenta[c]fluoren-7-yl)-methyl-amino]-ethanol](/img/structure/B14163783.png)
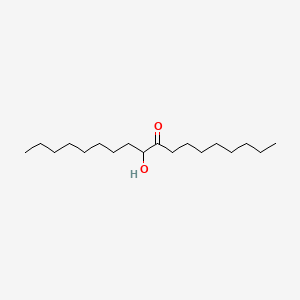
![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![(E)-3-(furan-2-yl)-N-[(4-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14163811.png)
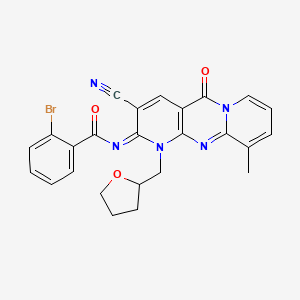
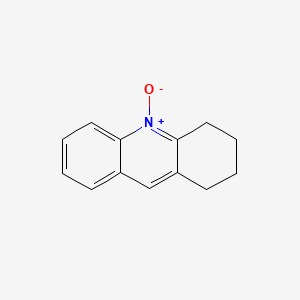
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
